molecular formula C10H8BrNO2 B2644837 4-Bromo-3-formyl-7-methoxy-1H-indole CAS No. 1227572-66-8

4-Bromo-3-formyl-7-methoxy-1H-indole

Cat. No. B2644837
CAS RN: 1227572-66-8
M. Wt: 254.083
InChI Key: XJUSGSRSWYVEHW-UHFFFAOYSA-N
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Description

4-Bromo-3-formyl-7-methoxy-1H-indole (4-Br-3-FO-7-Methoxy-1H-indole) is a small molecule that has been studied for its potential use in the synthesis of various pharmaceuticals and for its potential applications in scientific research. This molecule has a unique structure that allows it to interact with various other molecules, making it a promising candidate for further investigation.

Scientific Research Applications

Highly Enantioselective Synthesis

Research demonstrates the enantioselective synthesis of functionalized azepino[1,2-a]indoles, which is a class of compounds that can be derived from structures similar to 4-Bromo-3-formyl-7-methoxy-1H-indole. These compounds are synthesized via a catalyzed annulation process, showing potential applications in developing pharmaceuticals and complex organic molecules (Zhu et al., 2019).

Synthesis and Functionalization

The synthesis and functionalization of indoles, including derivatives of this compound, have been extensively studied. These processes include various classical and palladium-catalyzed reactions, enabling the creation of biologically active compounds (Cacchi & Fabrizi, 2005).

Molecular Properties Studies

Studies on the dipole moments of indoles, including derivatives similar to this compound, provide insights into their electronic properties. Such studies are essential for understanding the reactivity and interaction of these molecules with biological targets (Párkányi et al., 1986).

Novel Routes to Indole Derivatives

Research on novel synthetic routes to indole derivatives, including carboxylation and functionalization, expands the toolkit for creating diverse compounds with potential therapeutic applications (Kasahara et al., 2007).

Antimicrobial Properties

Some studies explore the antimicrobial properties of indole derivatives, highlighting their potential as chemotherapeutic agents. These investigations contribute to the search for new antibiotics and antifungal compounds (Malesani et al., 1975).

properties

IUPAC Name

4-bromo-7-methoxy-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-8-3-2-7(11)9-6(5-13)4-12-10(8)9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUSGSRSWYVEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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